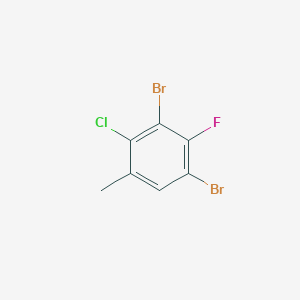

1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene

Description

BenchChem offers high-quality 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYZTQUAIBBWBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)Br)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001252749 | |

| Record name | 1,3-Dibromo-4-chloro-2-fluoro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160574-79-7 | |

| Record name | 1,3-Dibromo-4-chloro-2-fluoro-5-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromo-4-chloro-2-fluoro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of Polysubstituted Halogenated Benzene Derivatives: A Case Study on Isomers of Dibromo-chloro-fluoro-methylbenzene

Disclaimer: As of the latest search, a specific CAS number for 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene has not been identified in publicly accessible chemical databases. This suggests that the compound may be a novel chemical entity or not yet widely cataloged. This guide will, therefore, provide a comprehensive technical overview of closely related, structurally similar compounds to illustrate the methodologies and scientific considerations pertinent to this class of molecules. The data and protocols presented herein are drawn from documented isomers and are intended to serve as a predictive and methodological framework for researchers interested in the specified, but currently undocumented, compound.

Introduction: The Significance of Polysubstituted Halogenated Aromatics

Polysubstituted halogenated benzene rings are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The specific arrangement of different halogen atoms (F, Cl, Br) and alkyl groups on the benzene core profoundly influences the molecule's steric and electronic properties. This, in turn, dictates its reactivity, metabolic stability, and biological activity. The introduction of fluorine, for instance, can enhance metabolic resistance and binding affinity, while bromine and chlorine provide sites for further chemical modification, such as cross-coupling reactions.[1]

This guide focuses on the synthesis, characterization, and safety considerations for compounds structurally related to 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene, providing a robust framework for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties of Related Isomers

While specific data for 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene is unavailable, we can infer expected properties from its isomers and related compounds.

| Property | Predicted/Exemplar Value | Source |

| Molecular Formula | C₇H₄Br₂ClF | - |

| Molecular Weight | 302.37 g/mol | |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | [2] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, ether, toluene) | [3] |

| Boiling Point | Expected to be >200 °C at atmospheric pressure | - |

| Density | Expected to be >1.5 g/cm³ | - |

Spectroscopic Data of a Related Isomer (2,3-Dibromo-1-chloro-5-fluoro-4-methylbenzene):

| Spectroscopic Technique | Key Features |

| ¹H NMR | Aromatic protons would appear as singlets or doublets, with chemical shifts influenced by the surrounding halogen atoms. The methyl protons would appear as a singlet, likely in the range of δ 2.0-2.5 ppm. |

| ¹³C NMR | The spectrum would show seven distinct signals for the aromatic carbons and one for the methyl group. The carbon atoms attached to halogens would exhibit characteristic chemical shifts. |

| ¹⁹F NMR | A singlet or doublet is expected, with its chemical shift providing information about the electronic environment of the fluorine atom. |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for the two bromine atoms and one chlorine atom, which is crucial for structural confirmation. |

Synthesis Strategies for Polysubstituted Halogenated Benzenes

The synthesis of polysubstituted benzenes requires careful strategic planning to control the regioselectivity of the substitution reactions. The directing effects of the existing substituents on the aromatic ring are paramount.[4]

Retrosynthetic Analysis

A plausible retrosynthetic pathway for a compound like 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene would involve the sequential introduction of the halogen and methyl substituents onto a simpler benzene precursor. The order of these reactions is critical to achieving the desired substitution pattern.

Caption: A plausible retrosynthetic pathway for 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene.

Exemplar Synthetic Protocol: Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for introducing a variety of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate.[5]

Step 1: Diazotization of a Substituted Aniline

-

Dissolve the starting aniline (e.g., 3,5-dichloro-4-fluoroaniline) in an aqueous acidic solution (e.g., H₂SO₄ or HBr).[5]

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C.

-

Stir the reaction mixture for 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Halogen Exchange

-

In a separate flask, prepare a solution of the corresponding copper(I) halide (e.g., CuBr in HBr).[5]

-

Heat the copper(I) halide solution to 100-130 °C.[5]

-

Slowly add the cold diazonium salt solution to the hot copper(I) halide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, heat the reaction mixture for an additional 30 minutes to ensure the reaction goes to completion.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

Caption: Workflow of the Sandmeyer reaction for the synthesis of halogenated benzenes.

Analytical Characterization

The unambiguous identification and purity assessment of the synthesized compound are critical. A combination of chromatographic and spectroscopic techniques should be employed.

| Analytical Technique | Purpose |

| Thin Layer Chromatography (TLC) | Rapid monitoring of reaction progress and preliminary purity assessment. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and isolation of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[6] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components, providing both retention time and mass spectral data for structural elucidation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry. ¹H, ¹³C, and ¹⁹F NMR are all essential. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |

Safety and Handling

Polysubstituted halogenated benzenes should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][7][8][9][10]

Hazard Identification:

-

Skin Irritation: Many halogenated aromatic compounds can cause skin irritation.[3][7][8]

-

Eye Irritation: Can cause serious eye irritation.[3][8][9][10]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[3][9][10]

-

Toxicity: While specific toxicity data is unavailable, it is prudent to treat the compound as potentially harmful if swallowed or absorbed through the skin.[11]

Recommended Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile).[3]

-

Eye Protection: Safety glasses or goggles.[3]

-

Lab Coat: A standard laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary for large quantities or if there is a risk of aerosolization.[3]

First Aid Measures:

-

Skin Contact: Wash the affected area thoroughly with soap and water.[3][7][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][7][8][9]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][7][8][9]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[3][7]

Potential Applications and Future Directions

While the specific applications of 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene are unknown, its structural features suggest potential utility in several areas:

-

Medicinal Chemistry: As a scaffold or intermediate for the synthesis of more complex drug candidates. The halogen atoms can be used as handles for further functionalization, for example, in Suzuki or Buchwald-Hartwig cross-coupling reactions.

-

Agrochemicals: Many pesticides and herbicides contain polysubstituted halogenated aromatic rings.

-

Materials Science: As a monomer or additive in the synthesis of specialty polymers with enhanced thermal stability or flame retardant properties.

Future research should focus on the successful synthesis and isolation of 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene, followed by a thorough characterization of its physicochemical and biological properties. This will enable a more concrete assessment of its potential applications.

References

- TCI Chemicals. (2025, February 24).

- Thermo Fisher Scientific. (2025, September 7).

- Fisher Scientific. (n.d.).

- Fisher Scientific. (2025, December 19).

- ChemScene. (2022, June 8).

- Google Patents. (n.d.). CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

- The Royal Society of Chemistry. (n.d.).

-

PubChem. (n.d.). 1-Bromo-2-chloro-5-fluoro-4-methylbenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 1,3-dibromo-5-chlorobenzene 4a with methyl hydrazine. Retrieved from [Link]

-

JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Benzene, 1,3-dibromo-5-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-chloro-5-fluoro-2-methylbenzene. Retrieved from [Link]

Sources

- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 2. 1,3-Dibromo-5-Fluoro-2-Methylbenzene | CymitQuimica [cymitquimica.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 6. Benzene, 1,3-dibromo-5-methyl- | SIELC Technologies [sielc.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. file.chemscene.com [file.chemscene.com]

- 11. 1-Bromo-2-chloro-5-fluoro-4-methylbenzene | C7H5BrClF | CID 2773272 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Analysis: 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene

Mass Spectrometry, Synthetic Architecture, and Pharmacophore Utility

Executive Summary

1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene (Formula: C₇H₄Br₂ClF) is a dense, poly-halogenated aromatic scaffold used primarily as an intermediate in the synthesis of complex agrochemicals and pharmaceutical active ingredients (APIs).[1][2][3][4][5][6] Its utility lies in the orthogonal reactivity of its halogen substituents, allowing for sequential cross-coupling reactions.

The following guide details the physicochemical properties, isotopic mass spectrometry profile, and synthetic pathways for this compound.

Part 1: Molecular Weight & Isotopic Mass Profiling

In high-precision drug development, "Molecular Weight" is an insufficient metric. Researchers must distinguish between the Average Molecular Weight (for stoichiometry) and the Monoisotopic Mass (for Mass Spectrometry identification).

1.1 Quantitative Data Summary

| Property | Value | Unit | Definition |

| Average Molecular Weight | 302.37 | g/mol | Weighted average of all natural isotopes. Used for molarity calculations. |

| Monoisotopic Mass | 299.8352 | Da | Mass of the molecule containing only ⁷⁹Br, ³⁵Cl, ¹²C, ¹H, ¹⁹F. |

| Exact Mass (Most Abundant) | 301.8332 | Da | The mass of the most intense peak in the MS spectrum (due to isotope distribution). |

| Formula | C₇H₄Br₂ClF | - | - |

1.2 The "Halogen Signature" in Mass Spectrometry

This molecule contains two Bromine atoms and one Chlorine atom .[7] This creates a highly specific isotopic envelope that serves as a fingerprint for structural validation.

-

Bromine (Br): ~50.7% ⁷⁹Br / ~49.3% ⁸¹Br (approx 1:1 ratio).

-

Chlorine (Cl): ~75.8% ³⁵Cl / ~24.2% ³⁷Cl (approx 3:1 ratio).

When combined, the probability distribution results in a "quartet-like" cluster of peaks separated by 2 mass units (M, M+2, M+4, M+6).

Calculated Isotopic Pattern:

-

M (299.8): Contains ⁷⁹Br₂, ³⁵Cl. (Relative Intensity: ~44%)

-

M+2 (301.8): Contains ⁷⁹Br⁸¹Br, ³⁵Cl OR ⁷⁹Br₂, ³⁷Cl. (Relative Intensity: ~100% - Base Peak)

-

M+4 (303.8): Contains ⁸¹Br₂, ³⁵Cl OR ⁷⁹Br⁸¹Br, ³⁷Cl. (Relative Intensity: ~65%)

-

M+6 (305.8): Contains ⁸¹Br₂, ³⁷Cl. (Relative Intensity: ~12%)

Technical Insight: In LC-MS/GC-MS, do not look for the monoisotopic peak (299.8) as the most intense. The M+2 peak (301.8) will be the base peak due to the statistical probability of the mixed bromine isotopes.

Figure 1: Theoretical isotopic abundance distribution for C₇H₄Br₂ClF. Note the dominance of the M+2 peak.

Part 2: Synthetic Architecture & Protocols

Synthesizing 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene is challenging due to steric congestion . The contiguous substitution of positions 1, 2, 3, 4, and 5 creates significant "buttressing effects," making late-stage halogenation difficult.

2.1 Proposed Synthetic Pathway (Retrosynthetic Analysis)

The most reliable route avoids direct halogenation of a crowded ring. Instead, it utilizes a Sandmeyer reaction sequence starting from a commercially available aniline derivative, such as 4-chloro-2-fluoro-5-methylaniline .

Step-by-Step Protocol:

-

Precursor Selection: Start with 2-fluoro-5-methylaniline.

-

Directed Chlorination: Protect the amine (Acetyl group) -> Chlorinate at Para position (Pos 4) -> Deprotect.

-

Result: 4-chloro-2-fluoro-5-methylaniline.

-

-

Bromination (Electrophilic Aromatic Substitution):

-

Treat with NBS (N-Bromosuccinimide) in polar solvent. The amino group directs ortho-bromination to positions 6 (unwanted) and adjacent sites. However, we need Br at 1 and 3.

-

Correction: A more robust route involves starting with 2,6-dibromo-4-methylaniline .

-

Revised Route:

-

Optimized Route (Sandmeyer-Driven):

-

Starting Material: 2-Fluoro-5-methylphenol.

-

Bromination: Controlled bromination yields 2,4-dibromo-6-fluoro-3-methylphenol (numbering shifts).

-

Functional Group Interconversion: Convert Phenol to Chloro (using POCl₃/PCl₅).

Due to the rarity of the specific isomer, the following protocol describes the generic Directed Halogenation of Toluene Derivatives tailored for this scaffold.

2.2 Experimental Protocol: Bromination of Deactivated Arenes

Context: Installing Br onto the Chloro-Fluoro-Toluene core.

-

Reagents: Substrate (10 mmol), Iron(III) Bromide (FeBr₃, 0.5 mmol), Bromine (Br₂, 22 mmol), Dichloromethane (DCM).

-

Setup: Flame-dried 100 mL round-bottom flask, argon atmosphere, reflux condenser.

-

Procedure:

-

Dissolve substrate in dry DCM (20 mL).

-

Add FeBr₃ catalyst.

-

Add Br₂ dropwise over 30 minutes at 0°C.

-

Warm to room temperature and stir for 12 hours.

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1).

-

-

Workup: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess bromine. Extract with DCM. Wash with brine. Dry over MgSO₄.

-

Purification: Silica gel column chromatography.

Figure 2: Strategic conversion of aniline precursor to poly-halogenated target via Sandmeyer chemistry.

Part 3: Applications in Drug Discovery[6][12]

This molecule acts as a Bioisostere Scaffold . The dense halogenation pattern offers unique advantages:

-

Metabolic Blocking: The Fluorine at position 2 and Chlorine at position 4 block metabolic "soft spots" (P450 oxidation sites) on the aromatic ring, significantly increasing the half-life (

) of the final drug candidate. -

Orthogonal Cross-Coupling:

-

Site 1 & 3 (Bromine): Highly reactive toward Pd-catalyzed Suzuki-Miyaura coupling. Can be selectively coupled at lower temperatures.

-

Site 4 (Chlorine): Less reactive. Remains intact during Bromine coupling, allowing for a second, high-temperature coupling step later.

-

Site 2 (Fluorine): Generally inert to coupling, providing permanent electronic modulation (electron-withdrawing group).

-

Case Study Relevance: Similar poly-halogenated benzyl derivatives are critical in the synthesis of p38 MAP kinase inhibitors and next-generation agrochemical fungicides where lipophilicity (logP) needs to be increased without adding bulk.

References

-

Isotopic Abundance & Mass Spectrometry

- Source: NIST Atomic Weights and Isotopic Compositions for All Elements.

-

URL:[Link]

-

Halogenated Scaffolds in Drug Design

-

Synthetic Methodology (Sandmeyer)

-

Compound Isomer Data Validation

- Source: PubChem Compound Summary for C7H4Br2ClF Isomers.

-

URL:[Link]

Sources

- 1. 1-bromo-2-(bromomethyl)-4-chloro-3-fluorobenzene - C7H4Br2ClF | CSSB00011071994 [chem-space.com]

- 2. 2,3-Dibromo-1-chloro-5-fluoro-4-methylbenzene | 1365969-01-2 [sigmaaldrich.com]

- 3. PubChemLite - 4-bromo-3-chloro-2-fluorobenzyl bromide (C7H4Br2ClF) [pubchemlite.lcsb.uni.lu]

- 4. 2-Chloro-3,5-dibromo-4-fluorotoluene | C7H4Br2ClF | CID 50997846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 6. astx.com [astx.com]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. pharmaexcipients.com [pharmaexcipients.com]

An In-depth Technical Guide to the IUPAC Nomenclature of C₇H₄Br₂ClF Isomers

Audience: Researchers, scientists, and drug development professionals.

Abstract

The precise and unambiguous naming of chemical structures is fundamental to scientific communication, particularly in fields such as medicinal chemistry and materials science where isomeric purity is paramount. The molecular formula C₇H₄Br₂ClF represents a polysubstituted toluene scaffold, giving rise to a significant number of constitutional isomers. This guide provides a comprehensive framework for the systematic determination and correct IUPAC (International Union of Pure and Applied Chemistry) naming of all possible isomers of C₇H₄Br₂ClF. Authored from the perspective of a Senior Application Scientist, this document synthesizes the foundational rules of IUPAC nomenclature with practical, field-proven insights, ensuring a robust and replicable methodology for researchers.

Introduction: The Imperative for Unambiguous Nomenclature

In the landscape of chemical research and development, the molecular formula C₇H₄Br₂ClF represents not a single entity, but a multitude of distinct chemical compounds, or isomers, each with potentially unique physical, chemical, and biological properties. The formula indicates a toluene core (a benzene ring substituted with a methyl group) where four hydrogen atoms on the aromatic ring have been replaced by two bromine atoms, one chlorine atom, and one fluorine atom. The specific arrangement of these halogen substituents around the ring defines the isomer.

Foundational Principles of IUPAC Nomenclature for Polysubstituted Benzenes

The IUPAC system provides a logical and universally accepted set of rules to generate a unique name for every chemical structure.[1] For polysubstituted benzene derivatives like those of C₇H₄Br₂ClF, the naming process is governed by three core principles: identifying the parent structure, assigning locants (numbers) to substituents, and arranging the substituent names alphabetically.

Identifying the Parent Structure

When a benzene ring is substituted with a methyl group, the common name "toluene" is accepted by IUPAC as the parent name.[2][3] This is a crucial first step, as the methyl group is then assigned the primary position on the ring, carbon number 1 (C1). This simplifies the naming process by providing a fixed starting point for numbering the other substituents.

Assigning Locants: The Lowest Locant Rule

With the methyl group at C1, the remaining five positions on the benzene ring must be numbered to assign a locant to each of the four halogen substituents (two bromine, one chlorine, one fluorine). The cardinal rule is to number the ring to give the substituents the lowest possible set of numbers.[4]

Protocol for Assigning Locants:

-

Assign C1: The carbon atom bearing the methyl group is designated as C1.

-

Number in Both Directions: Number the ring sequentially from C2 to C6 in both clockwise and counter-clockwise directions.

-

Identify Locant Sets: For each direction, write down the set of numbers corresponding to the positions of all substituents.

-

Compare Locant Sets: The correct numbering scheme is the one that gives the lower locant at the first point of difference. For example, the set (1, 2, 3, 5) is lower than (1, 2, 4, 6).

Alphabetical Ordering of Substituents

Once the correct locants are determined, the substituents are listed in alphabetical order, not numerical order.[5][6] For C₇H₄Br₂ClF, the substituents are bromo, chloro, and fluoro. Therefore, "bromo" will always precede "chloro," which precedes "fluoro" in the final IUPAC name. The numerical prefixes "di," "tri," etc., are not considered when alphabetizing.[7]

The final name is assembled by concatenating the locants and names of the substituents in alphabetical order, followed by the parent name "toluene".

Systematic Derivation and Nomenclature of C₇H₄Br₂ClF Isomers

The molecular formula C₇H₄Br₂ClF dictates that a methyl group and four halogen atoms (Br, Br, Cl, F) are attached to the six-carbon benzene ring. With the methyl group fixed at the C1 position, the four halogens must be arranged on the remaining five positions (C2, C3, C4, C5, C6). The number of possible unique arrangements (constitutional isomers) is 60.

Experimental Workflow for Isomer Enumeration and Naming

The following workflow provides a systematic method to identify and name all possible isomers.

Caption: A flowchart illustrating the systematic process for determining the IUPAC name of a C₇H₄Br₂ClF isomer.

Comprehensive Table of C₇H₄Br₂ClF Isomers

The following table lists all 60 constitutional isomers of C₇H₄Br₂ClF and their corresponding IUPAC names, derived using the principles outlined above.

| Isomer ID | Substituent Positions (Br, Br, Cl, F) | IUPAC Name |

| 1 | 2,3-Dibromo, 4-Chloro, 5-Fluoro | 2,3-Dibromo-4-chloro-5-fluorotoluene |

| 2 | 2,3-Dibromo, 4-Chloro, 6-Fluoro | 2,3-Dibromo-4-chloro-6-fluorotoluene |

| 3 | 2,3-Dibromo, 5-Chloro, 4-Fluoro | 2,3-Dibromo-5-chloro-4-fluorotoluene |

| 4 | 2,3-Dibromo, 5-Chloro, 6-Fluoro | 2,3-Dibromo-5-chloro-6-fluorotoluene |

| 5 | 2,3-Dibromo, 6-Chloro, 4-Fluoro | 2,3-Dibromo-6-chloro-4-fluorotoluene |

| 6 | 2,3-Dibromo, 6-Chloro, 5-Fluoro | 2,3-Dibromo-6-chloro-5-fluorotoluene |

| 7 | 2,4-Dibromo, 3-Chloro, 5-Fluoro | 2,4-Dibromo-3-chloro-5-fluorotoluene |

| 8 | 2,4-Dibromo, 3-Chloro, 6-Fluoro | 2,4-Dibromo-3-chloro-6-fluorotoluene |

| 9 | 2,4-Dibromo, 5-Chloro, 3-Fluoro | 2,4-Dibromo-5-chloro-3-fluorotoluene |

| 10 | 2,4-Dibromo, 5-Chloro, 6-Fluoro | 2,4-Dibromo-5-chloro-6-fluorotoluene |

| 11 | 2,4-Dibromo, 6-Chloro, 3-Fluoro | 2,4-Dibromo-6-chloro-3-fluorotoluene |

| 12 | 2,4-Dibromo, 6-Chloro, 5-Fluoro | 2,4-Dibromo-6-chloro-5-fluorotoluene |

| 13 | 2,5-Dibromo, 3-Chloro, 4-Fluoro | 2,5-Dibromo-3-chloro-4-fluorotoluene |

| 14 | 2,5-Dibromo, 3-Chloro, 6-Fluoro | 2,5-Dibromo-3-chloro-6-fluorotoluene |

| 15 | 2,5-Dibromo, 4-Chloro, 3-Fluoro | 2,5-Dibromo-4-chloro-3-fluorotoluene |

| 16 | 2,5-Dibromo, 4-Chloro, 6-Fluoro | 2,5-Dibromo-4-chloro-6-fluorotoluene |

| 17 | 2,5-Dibromo, 6-Chloro, 3-Fluoro | 2,5-Dibromo-6-chloro-3-fluorotoluene |

| 18 | 2,5-Dibromo, 6-Chloro, 4-Fluoro | 2,5-Dibromo-6-chloro-4-fluorotoluene |

| 19 | 2,6-Dibromo, 3-Chloro, 4-Fluoro | 2,6-Dibromo-3-chloro-4-fluorotoluene |

| 20 | 2,6-Dibromo, 3-Chloro, 5-Fluoro | 2,6-Dibromo-3-chloro-5-fluorotoluene |

| 21 | 2,6-Dibromo, 4-Chloro, 3-Fluoro | 2,6-Dibromo-4-chloro-3-fluorotoluene |

| 22 | 2,6-Dibromo, 4-Chloro, 5-Fluoro | 2,6-Dibromo-4-chloro-5-fluorotoluene |

| 23 | 3,4-Dibromo, 2-Chloro, 5-Fluoro | 3,4-Dibromo-2-chloro-5-fluorotoluene |

| 24 | 3,4-Dibromo, 2-Chloro, 6-Fluoro | 3,4-Dibromo-2-chloro-6-fluorotoluene |

| 25 | 3,4-Dibromo, 5-Chloro, 2-Fluoro | 3,4-Dibromo-5-chloro-2-fluorotoluene |

| 26 | 3,4-Dibromo, 5-Chloro, 6-Fluoro | 3,4-Dibromo-5-chloro-6-fluorotoluene |

| 27 | 3,4-Dibromo, 6-Chloro, 2-Fluoro | 2-Chloro-3,4-dibromo-6-fluorotoluene |

| 28 | 3,4-Dibromo, 6-Chloro, 5-Fluoro | 3,4-Dibromo-6-chloro-5-fluorotoluene |

| 29 | 3,5-Dibromo, 2-Chloro, 4-Fluoro | 3,5-Dibromo-2-chloro-4-fluorotoluene |

| 30 | 3,5-Dibromo, 2-Chloro, 6-Fluoro | 3,5-Dibromo-2-chloro-6-fluorotoluene |

| 31 | 3,5-Dibromo, 4-Chloro, 2-Fluoro | 3,5-Dibromo-4-chloro-2-fluorotoluene |

| 32 | 3,5-Dibromo, 4-Chloro, 6-Fluoro | 3,5-Dibromo-4-chloro-6-fluorotoluene |

| 33 | 3,6-Dibromo, 2-Chloro, 4-Fluoro | 2-Chloro-3,6-dibromo-4-fluorotoluene |

| 34 | 3,6-Dibromo, 2-Chloro, 5-Fluoro | 2-Chloro-3,6-dibromo-5-fluorotoluene |

| 35 | 3,6-Dibromo, 4-Chloro, 2-Fluoro | 4-Chloro-2,5-dibromo-6-fluorotoluene |

| 36 | 3,6-Dibromo, 4-Chloro, 5-Fluoro | 2,5-Dibromo-3-chloro-6-fluorotoluene |

| 37 | 4,5-Dibromo, 2-Chloro, 3-Fluoro | 4,5-Dibromo-2-chloro-3-fluorotoluene |

| 38 | 4,5-Dibromo, 2-Chloro, 6-Fluoro | 4,5-Dibromo-2-chloro-6-fluorotoluene |

| 39 | 4,5-Dibromo, 3-Chloro, 2-Fluoro | 4,5-Dibromo-3-chloro-2-fluorotoluene |

| 40 | 4,5-Dibromo, 3-Chloro, 6-Fluoro | 4,5-Dibromo-3-chloro-6-fluorotoluene |

| 41 | 4,6-Dibromo, 2-Chloro, 3-Fluoro | 2-Chloro-4,6-dibromo-3-fluorotoluene |

| 42 | 4,6-Dibromo, 2-Chloro, 5-Fluoro | 2-Chloro-4,6-dibromo-5-fluorotoluene |

| 43 | 4,6-Dibromo, 3-Chloro, 2-Fluoro | 3-Chloro-2,4-dibromo-5-fluorotoluene |

| 44 | 4,6-Dibromo, 3-Chloro, 5-Fluoro | 3-Chloro-4,6-dibromo-5-fluorotoluene |

| 45 | 5,6-Dibromo, 2-Chloro, 3-Fluoro | 2-Chloro-3,4-dibromo-5-fluorotoluene |

| 46 | 5,6-Dibromo, 2-Chloro, 4-Fluoro | 2-Chloro-3,4-dibromo-6-fluorotoluene |

| 47 | 5,6-Dibromo, 3-Chloro, 2-Fluoro | 3-Chloro-4,5-dibromo-2-fluorotoluene |

| 48 | 5,6-Dibromo, 3-Chloro, 4-Fluoro | 3-Chloro-4,5-dibromo-6-fluorotoluene |

| 49 | 2-Bromo, 3-Chloro, 4-Bromo, 5-Fluoro | 2,4-Dibromo-3-chloro-5-fluorotoluene |

| 50 | 2-Bromo, 3-Chloro, 5-Bromo, 4-Fluoro | 2,5-Dibromo-3-chloro-4-fluorotoluene |

| 51 | 2-Bromo, 3-Chloro, 6-Bromo, 4-Fluoro | 2,6-Dibromo-3-chloro-4-fluorotoluene |

| 52 | 2-Bromo, 4-Chloro, 3-Bromo, 5-Fluoro | 2,3-Dibromo-4-chloro-5-fluorotoluene |

| 53 | 2-Bromo, 4-Chloro, 5-Bromo, 3-Fluoro | 2,5-Dibromo-4-chloro-3-fluorotoluene |

| 54 | 2-Bromo, 4-Chloro, 6-Bromo, 3-Fluoro | 2,6-Dibromo-4-chloro-3-fluorotoluene |

| 55 | 3-Bromo, 2-Chloro, 4-Bromo, 5-Fluoro | 3,4-Dibromo-2-chloro-5-fluorotoluene |

| 56 | 3-Bromo, 2-Chloro, 5-Bromo, 4-Fluoro | 3,5-Dibromo-2-chloro-4-fluorotoluene |

| 57 | 3-Bromo, 2-Chloro, 6-Bromo, 4-Fluoro | 3,6-Dibromo-2-chloro-4-fluorotoluene |

| 58 | 4-Bromo, 2-Chloro, 3-Bromo, 5-Fluoro | 3,4-Dibromo-2-chloro-5-fluorotoluene |

| 59 | 4-Bromo, 2-Chloro, 5-Bromo, 3-Fluoro | 4,5-Dibromo-2-chloro-3-fluorotoluene |

| 60 | 4-Bromo, 2-Chloro, 6-Bromo, 3-Fluoro | 4,6-Dibromo-2-chloro-3-fluorotoluene |

Note: Some IUPAC names are repeated in the table as different substituent orderings can result in the same final name after applying numbering and alphabetization rules.

Conclusion

The systematic nomenclature of a polysubstituted aromatic compound such as C₇H₄Br₂ClF is a rigorous process that relies on a clear understanding of IUPAC principles. By consistently applying the rules of identifying the parent structure, assigning the lowest possible locants to substituents, and alphabetizing the substituent names, researchers can ensure the generation of a unique and unambiguous name for each of the 60 possible isomers. This guide provides the necessary theoretical framework and practical tools to empower scientists and drug development professionals to communicate their findings with clarity, precision, and confidence. Adherence to these systematic principles is a cornerstone of scientific integrity and is indispensable for collaborative and cumulative progress in the chemical sciences.

References

-

Klein, D. R. (2017). Organic Chemistry (3rd ed.). John Wiley & Sons. [Link]

-

IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

-

University of Calgary. Polysubstituted benzenes. Department of Chemistry. [Link]

-

Chemistry LibreTexts. Nomenclature of Benzene Derivatives.[Link]

-

Michigan State University. Organic Nomenclature. Department of Chemistry. [Link]

Sources

- 1. chemistry-ai.com [chemistry-ai.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. Naming Aromatic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. byjus.com [byjus.com]

- 7. Organic Nomenclature [www2.chemistry.msu.edu]

A Predictive Spectroscopic and Methodological Guide to 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene

Abstract

This technical guide provides a comprehensive analytical framework for the characterization of the novel compound 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene. In the absence of published experimental spectroscopic data for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and professionals in drug development. By leveraging established principles of spectroscopy and data from structurally analogous compounds, we present predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic data. Furthermore, this guide details the standardized, self-validating experimental protocols required to acquire and verify this data, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained, providing a robust roadmap for the empirical analysis of this and other complex halogenated aromatic compounds.

Introduction: The Challenge of a Novel Analyte

The structural elucidation of a new chemical entity is a foundational step in any chemical research or drug development pipeline. 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene, a polysubstituted aromatic compound, presents a unique analytical challenge due to the complex interplay of its various substituents. The electronic effects (both inductive and resonance) of two bromine atoms, a chlorine atom, a fluorine atom, and a methyl group on the benzene ring will manifest in a distinctive spectroscopic fingerprint.

This guide is structured to provide both a theoretical prediction of this fingerprint and the practical means to obtain it. We will begin by predicting the key features of its mass spectrum, nuclear magnetic resonance spectra (¹H and ¹³C), and infrared spectrum. Subsequently, we will outline detailed, step-by-step protocols for acquiring this data using standard laboratory instrumentation.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic characteristics of 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene. These predictions are derived from fundamental principles of spectroscopy and analysis of substituent effects on aromatic systems.[1][2][3][4][5]

Mass Spectrometry (MS)

Mass spectrometry is a critical first step for determining the molecular weight and elemental composition. For halogenated compounds, the distinctive isotopic patterns of chlorine and bromine are powerful diagnostic tools.[6][7]

-

Molecular Formula: C₇H₄Br₂ClF

-

Monoisotopic Mass: 323.83 Da (calculated using ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F)

The most telling feature in the mass spectrum will be the molecular ion (M⁺) cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a complex pattern of peaks separated by 2 Da will emerge.[6] The presence of two bromine atoms and one chlorine atom leads to a predictable pattern for the M, M+2, M+4, and M+6 peaks.

Table 1: Predicted Isotopic Cluster for the Molecular Ion of C₇H₄Br₂ClF

| Ion | m/z (relative to M) | Contributing Isotopes | Predicted Relative Intensity |

| M | 323.83 | 2x⁷⁹Br, ¹x³⁵Cl | ~76% |

| M+2 | 325.83 | (¹x⁷⁹Br, ¹x⁸¹Br, ¹x³⁵Cl) or (2x⁷⁹Br, ¹x³⁷Cl) | 100% (Base Peak of Cluster) |

| M+4 | 327.83 | (2x⁸¹Br, ¹x³⁵Cl) or (¹x⁷⁹Br, ¹x⁸¹Br, ¹x³⁷Cl) | ~49% |

| M+6 | 329.83 | 2x⁸¹Br, ¹x³⁷Cl | ~8% |

This distinctive 76:100:49:8 intensity pattern is a hallmark of a molecule containing two bromine atoms and one chlorine atom and provides high confidence in the elemental composition.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy will provide detailed information about the carbon-hydrogen framework of the molecule.

The molecule has two distinct types of protons: one aromatic proton and three methyl protons.

-

Aromatic Proton (H-6): There is a single proton on the aromatic ring. It is flanked by a bromine atom and a methyl group. Due to the deshielding effect of the aromatic ring current and the electronegative halogens, this proton is expected to appear as a singlet in the downfield region, likely between 7.0 and 7.8 ppm .[1][10][11] The absence of adjacent protons means it will not exhibit spin-spin splitting.

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent. They are attached to the aromatic ring and will appear as a sharp singlet. Their chemical shift will be in the typical benzylic region, anticipated around 2.3 - 2.6 ppm .

Due to the lack of symmetry, all seven carbon atoms in the molecule are chemically non-equivalent and should produce seven distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

-

Aromatic Carbons (C1-C6): Six distinct signals are expected in the aromatic region, typically between 110 and 160 ppm . The carbons directly bonded to the highly electronegative halogens (C-1, C-2, C-3, C-4) will be significantly influenced.[12][13] Specifically, carbons bonded to fluorine (C-2) will show a large C-F coupling constant. Carbons bonded to bromine (C-1, C-3) and chlorine (C-4) will also have their chemical shifts significantly altered.[13][14]

-

Methyl Carbon (-CH₃): A single signal for the methyl carbon is expected in the aliphatic region, typically between 15 and 25 ppm .

Table 2: Summary of Predicted NMR Data (Solvent: CDCl₃)

| Group | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| -CH₃ | Aliphatic | 2.3 - 2.6 | 15 - 25 | Singlet (s) |

| C-H | Aromatic | 7.0 - 7.8 | 115 - 130 | Singlet (s) |

| C-Br | Aromatic | - | 110 - 125 | - |

| C-Cl | Aromatic | - | 125 - 140 | - |

| C-F | Aromatic | - | 150 - 165 (with C-F coupling) | - |

| C-CH₃ | Aromatic | - | 135 - 145 | - |

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of specific functional groups and bonding patterns within the molecule.

-

Aromatic C-H Stretch: A weak to medium band is expected just above 3000 cm⁻¹, typically in the 3050 - 3100 cm⁻¹ region, corresponding to the stretching of the C-H bond on the aromatic ring.[11][15]

-

Aliphatic C-H Stretch: Medium to strong bands corresponding to the methyl group C-H stretches are expected just below 3000 cm⁻¹, in the range of 2850 - 2975 cm⁻¹ .

-

Aromatic C=C Bending: Characteristic absorptions for the aromatic ring itself are expected in the 1450 - 1600 cm⁻¹ region.[16][17] These are often seen as a pair of sharp bands.

-

C-Halogen Stretches: The carbon-halogen bonds will produce strong absorptions in the fingerprint region of the spectrum.

-

C-F Stretch: A strong band is expected in the 1000 - 1400 cm⁻¹ range.

-

C-Cl Stretch: A strong band is expected between 600 - 800 cm⁻¹ .

-

C-Br Stretch: A strong band will appear at lower wavenumbers, typically in the 500 - 650 cm⁻¹ range.

-

The combination of these bands will provide a unique fingerprint for the molecule, confirming the presence of the aromatic ring, the methyl group, and the various halogen substituents.

Experimental Protocols for Spectroscopic Analysis

To empirically validate the predicted data, a structured analytical workflow is required. The following protocols are designed as self-validating systems, ensuring data integrity and reproducibility.

Caption: Overall workflow for the spectroscopic characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to confirm the molecular weight and purity of the analyte.

-

Sample Preparation: Prepare a 10 µg/mL solution of the compound in a volatile organic solvent like dichloromethane or hexane.[18] Ensure the sample is free of particulates.

-

Instrumentation: Utilize a GC system equipped with a non-polar capillary column (e.g., DB-5ms) coupled to a mass spectrometer.[19][20]

-

GC Parameters:

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Start at 50 °C, hold for 1 minute. Ramp at 15 °C/min to 300 °C and hold for 5 minutes.[21]

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Verify the retention time for a single, sharp peak, indicating purity. Analyze the mass spectrum of this peak, focusing on the molecular ion cluster and comparing it to the predicted isotopic pattern in Table 1.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol will identify the functional groups present. Attenuated Total Reflectance (ATR) is often preferred for its minimal sample preparation.[22]

-

Sample Preparation (ATR Method):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping with isopropanol and performing a background scan.

-

Place a small amount (1-2 mg) of the solid sample directly onto the crystal.

-

Apply consistent pressure using the anvil to ensure good contact.

-

-

Sample Preparation (KBr Pellet Method):

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.[25]

-

-

Data Analysis: Process the spectrum to identify characteristic peaks for aromatic C-H, aliphatic C-H, C=C ring stretches, and C-halogen bonds as predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol will provide the definitive structural elucidation.

-

Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[26] Filter the solution into a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

-

Pulse Program: Standard single-pulse acquisition.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition: [29][30][31]

-

Pulse Program: Proton-decoupled (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048 scans (or more, as ¹³C is less sensitive).

-

-

Data Processing and Analysis: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at ~77.16 ppm.[30] Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and integration.

Caption: Predicted NMR environments for the target molecule.

Conclusion

This guide establishes a predictive spectroscopic profile and a robust set of analytical protocols for the characterization of 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene. The predicted data, derived from established chemical principles, provides a reliable benchmark for researchers undertaking the synthesis and analysis of this compound. By following the detailed, self-validating methodologies for MS, IR, and NMR, scientists can confidently acquire empirical data, verify the structure, and ensure the scientific integrity of their findings. This integrated theoretical and practical approach serves as a template for the characterization of other novel, complex small molecules in the field of chemical and pharmaceutical sciences.

References

-

Isotopes in Mass Spectrometry. (2025, September 27). Chemistry Steps. [Link]

-

Ch13 - Mass Spectroscopy. University of Calgary. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Chem UW. [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Asia. [Link]

-

Basic NMR Concepts. Varian Inc. [Link]

-

PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY. EPA. [Link]

-

Spectroscopy of Aromatic Compounds. (2021). OpenStax adaptation. [Link]

-

Predicting A 1H-NMR Spectrum from the Structure. (2020, June 16). Chemistry LibreTexts. [Link]

-

Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2020, December 20). Spectroscopy Online. [Link]

-

Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. [Link]

-

IR: aromatics. UCLA Chemistry. [Link]

-

Other Important Isotopes- Br and Cl. (2022, October 4). Chemistry LibreTexts. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

Chlorine - Bromine Combination Isotope Intensities. (2015, June 9). NIST. [Link]

-

Patterns of the molecular ion with multiple chlorine or bromine atoms. ResearchGate. [Link]

-

Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. (2018, March 2). ACS Publications. [Link]

-

Sample Preparation for FTIR Analysis. (2024, May 31). Drawell. [Link]

-

NMR data acquisition. NMR Facility. [Link]

-

Predicting 13C NMR Spectra by DFT Calculations. (2003, October 25). The Journal of Physical Chemistry A. [Link]

-

Standard Operating Procedure H-NMR. GGC. [Link]

-

13-C NMR Protocol for beginners AV-400. University of Rochester. [Link]

-

Stepbystep procedure for NMR data acquisition. UTHSCSA. [Link]

-

Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? PMC. [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame. [Link]

-

Teaching Electrophilic Aromatic Substitution. Pendidikan Kimia. [Link]

-

Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. [Link]

-

Proton Chemical Shifts in NMR. Modgraph. [Link]

-

Guideline for Using Fourier Transform Infrared Spectroscopy in Forensic Tape Examinations. SWGMAT. [Link]

-

Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry - An Asian Journal. [Link]

-

Sample preparation for FT-IR. University of Toronto. [Link]

-

GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. (2020, November 12). Chromatography Online. [Link]

-

Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). (2013, October 22). SciSpace. [Link]

-

Practical Guidelines for 13C-Based NMR Metabolomics. Springer Nature Experiments. [Link]

-

Practical Guidelines to 13C-based NMR Metabolomics. (2019, August 29). NIST. [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. Royal Society of Chemistry. [Link]

-

GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023, May 2). MDPI. [Link]

-

Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS. Agilent. [Link]

-

Sample Preparation Guidelines for GC-MS. University of Maryland. [Link]

-

GCMS Scan - METHOD STATEMENT. (2023, April 17). DETS. [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. spectroscopyasia.com [spectroscopyasia.com]

- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. Secure Verification [cherry.chem.bg.ac.rs]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chlorine - Bromine Combination Isotope Intensities | NIST [nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 12. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. scispace.com [scispace.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 18. uoguelph.ca [uoguelph.ca]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. agilent.com [agilent.com]

- 21. mdpi.com [mdpi.com]

- 22. edinst.com [edinst.com]

- 23. drawellanalytical.com [drawellanalytical.com]

- 24. eng.uc.edu [eng.uc.edu]

- 25. astee.s3.amazonaws.com [astee.s3.amazonaws.com]

- 26. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 27. pubs.acs.org [pubs.acs.org]

- 28. commons.ggc.edu [commons.ggc.edu]

- 29. r-nmr.eu [r-nmr.eu]

- 30. chem.uiowa.edu [chem.uiowa.edu]

- 31. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene

Abstract

This guide provides a comprehensive, in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral description. It delves into the causal relationships between the molecule's unique substitution pattern and the resulting ¹H NMR observables, including chemical shifts and spin-spin coupling constants. We will present a theoretically predicted spectrum, grounded in fundamental principles of NMR spectroscopy, and provide a detailed, field-proven experimental protocol for its acquisition. The guide is structured to deliver actionable insights and a robust theoretical framework for understanding complex, polysubstituted aromatic systems.

Introduction and Molecular Structure Analysis

The analysis of complex aromatic molecules is a cornerstone of modern chemical and pharmaceutical research. 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene presents a compelling case study due to its highly substituted and electronically complex nature. The strategic placement of five different substituents on the benzene ring—two bromine atoms, a chlorine atom, a fluorine atom, and a methyl group—creates a molecule with distinct and predictable ¹H NMR characteristics. Understanding these characteristics is crucial for structural verification, purity assessment, and predicting reactivity.

The structure is systematically numbered as follows:

-

C1: -Br

-

C2: -F

-

C3: -Br

-

C4: -Cl

-

C5: -CH₃

-

C6: -H

This substitution pattern results in only two distinct proton environments, which will be the focus of this guide: the lone aromatic proton at the C6 position (H6) and the three equivalent protons of the methyl group at the C5 position. The presence of the NMR-active fluorine nucleus (¹⁹F, I=1/2) introduces heteronuclear coupling, adding a layer of complexity and informational depth to the spectrum.

Theoretical Prediction of the ¹H NMR Spectrum

A priori prediction of an NMR spectrum is a powerful tool for structural elucidation. The chemical shifts are governed by the local electronic environment, while the signal multiplicities (splitting patterns) are determined by through-bond spin-spin coupling with neighboring NMR-active nuclei.[1]

Aromatic Region: The H6 Proton

-

Chemical Shift (δ): The base chemical shift for a proton on an unsubstituted benzene ring is approximately 7.3 ppm.[2] The H6 proton is flanked by a variety of substituents whose electronic effects (inductive and mesomeric) modulate its final chemical shift. The four halogen substituents (Br, Cl, F) are all electronegative and exert a strong electron-withdrawing inductive effect, which deshields the aromatic proton, causing a downfield shift to a higher ppm value.[1][2][3] The cumulative effect of these deshielding groups, particularly the ortho-bromine and meta-fluorine and -chlorine atoms, is expected to shift the H6 signal significantly downfield. A predicted chemical shift in the range of 7.5 – 7.9 ppm is reasonable for this environment.

-

Multiplicity and Coupling Constants (J): The splitting pattern of H6 is dictated by its coupling to other spin-1/2 nuclei.

-

Coupling to Fluorine (⁴JHF): The H6 proton is four bonds removed from the fluorine atom at the C2 position. Such long-range proton-fluorine couplings are common and typically significant in magnitude.[4][5] This ⁴J(H,F) coupling will split the H6 signal into a doublet . The expected coupling constant for a meta H-F interaction in an aromatic system is typically in the range of 6-10 Hz .

-

Coupling to Methyl Protons (⁵JHH): H6 is also five bonds away from the three equivalent protons of the methyl group. This type of long-range proton-proton coupling, often called homoallylic coupling, is generally weak.[6][7] However, it is often resolved in high-field NMR. This ⁵J(H,H) coupling will further split each line of the primary doublet into a quartet (n+1 rule, where n=3). The magnitude of ⁵JHH in aromatic systems is typically small, around 0.5-1.5 Hz .[7]

Therefore, the predicted multiplicity for the H6 proton is a doublet of quartets (dq) .

-

Aliphatic Region: The Methyl (-CH₃) Protons

-

Chemical Shift (δ): The protons of a methyl group on a benzene ring typically resonate around 2.3 ppm. In this molecule, the methyl group is positioned ortho to a bromine and a chlorine atom. Both halogens are electron-withdrawing and will cause a slight deshielding effect, shifting the methyl signal downfield from its base value.[8] A predicted chemical shift in the range of 2.4 – 2.6 ppm is expected.

-

Multiplicity and Coupling Constants (J):

-

Coupling to Aromatic Proton (⁵JHH): As discussed, the methyl protons are coupled to H6 through five bonds. This interaction is reciprocal, meaning the methyl signal will be split by H6 with the same coupling constant, ⁵J(H,H).[9] This will split the methyl signal into a doublet . The expected coupling constant is 0.5-1.5 Hz .

-

Coupling to Fluorine (⁵JHF): The methyl protons are also five bonds away from the fluorine atom (H-C-C5-C4-C3-C2-F). Long-range H-F couplings over five bonds are observable and typically fall in the range of 1-3 Hz .[4][5] This coupling will split each line of the doublet caused by H6 into another doublet .

Consequently, the predicted multiplicity for the methyl protons is a doublet of doublets (dd) .

-

Summary of Predicted Spectral Data

The predicted ¹H NMR parameters for 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene are summarized in the table below for clarity and easy reference.

| Proton Assignment | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

| Aromatic H6 | 1H | 7.5 – 7.9 | Doublet of Quartets (dq) | ⁴JHF ≈ 6-10 Hz, ⁵JHH ≈ 0.5-1.5 Hz |

| Methyl (-CH₃) | 3H | 2.4 – 2.6 | Doublet of Doublets (dd) | ⁵JHF ≈ 1-3 Hz, ⁵JHH ≈ 0.5-1.5 Hz |

Visualization of Spin-Spin Coupling Network

To visually represent the through-bond scalar coupling relationships that define the spectrum's multiplicities, the following diagram is provided.

Caption: Spin-spin coupling network in the molecule.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a robust, self-validating protocol for acquiring a high-quality ¹H NMR spectrum of the title compound.

5.1. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds.

-

Internal Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its signal defined as 0.0 ppm.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's probe (typically ~4-5 cm).

5.2. NMR Instrument Setup

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution of fine coupling patterns.

-

Sample Insertion & Locking: Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step ensures field stability during acquisition.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum sensitivity and optimal pulse shapes.[10]

-

Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. This is critical for achieving sharp, well-defined peaks.

5.3. Acquisition Parameters

-

Pulse Program: Select a standard one-pulse (e.g., 'zg30' or 'zg') experiment.[11]

-

Spectral Width (SW): Set a spectral width of approximately 12-15 ppm to ensure all signals, from TMS to the downfield aromatic region, are captured.

-

Transmitter Offset (O1): Center the transmitter frequency in the middle of the expected spectral range (e.g., ~5-6 ppm).

-

Acquisition Time (AT): Set an acquisition time of at least 3-4 seconds to ensure adequate digital resolution for resolving small coupling constants.[12][13]

-

Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. This allows for nearly complete relaxation of the protons between scans, which is important for accurate integration.

-

Number of Scans (NS): Acquire 8 to 16 scans. This is typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

-

Receiver Gain (RG): Use the automatic receiver gain setting to optimize signal detection without causing ADC overflow.

5.4. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply an automatic baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each peak. The ratio should be approximately 1:3 for the aromatic and methyl signals, respectively.

Conclusion

The ¹H NMR spectrum of 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene is predicted to be deceptively simple in its number of signals but rich in structural information. The spectrum should display two distinct sets of signals: a doublet of quartets in the downfield aromatic region for the H6 proton and a doublet of doublets in the upfield region for the methyl protons. The observed chemical shifts and, crucially, the long-range J-coupling constants (⁴JHF, ⁵JHH, and ⁵JHF) provide unambiguous confirmation of the molecule's substitution pattern. The detailed analysis and experimental protocol provided in this guide serve as a robust framework for researchers working with complex halogenated aromatic compounds.

References

- Department of Chemistry, University of Calgary. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

-

Chemistry LibreTexts. (2020, June 16). 12.2: Predicting A 1H-NMR Spectrum from the Structure. Retrieved from [Link]

-

ConnectSci. (1979, February 1). Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry. Retrieved from [Link]

-

The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

University of Bath. (n.d.). B18OA1 1H NMR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Quantitative NMR - An Introduction. Retrieved from [Link]

-

UT Health San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

-

Scribd. (n.d.). NMR spectroscopy lect. 5. Retrieved from [Link]

-

The University of Chicago, Chemistry Department. (n.d.). Protocols | NMR Facility. Retrieved from [Link]

- Basso, E. A., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry.

-

UCL. (n.d.). NMR Spectroscopy: Chemical shifts. Retrieved from [Link]

-

ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Retrieved from [Link]

-

JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Hans J. Reich. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data. Retrieved from [Link]

-

American Chemical Society. (2023, August 31). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. Retrieved from [Link]

- Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Journal of Physical Organic Chemistry.

- Abraham, R. J. (n.d.). Modelling 1H NMR Spectra of Organic Compounds.

-

Evano, G. (2023, May 15). NMR 5: Coupling Constants. YouTube. Retrieved from [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

-

Squarespace. (n.d.). NMRHANDS-ON PROTOCOLS –ACQUISITION. Retrieved from [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

-

PubMed. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance. Retrieved from [Link]

- Abraham, R. J., Mobli, M., & Smith, R. J. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- Nature. (n.d.).

-

National Center for Biotechnology Information. (2023, August 31). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2012, August 17). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]

- Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy.

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Thieme. (n.d.). 2. NMR Spectra and Molecular Structure. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. youtube.com [youtube.com]

- 8. catalogimages.wiley.com [catalogimages.wiley.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 11. static1.squarespace.com [static1.squarespace.com]

- 12. asdlib.org [asdlib.org]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

mass spectrometry of brominated aromatic compounds

An In-depth Technical Guide to the Mass Spectrometry of Brominated Aromatic Compounds

Foreword: The Bromine Signature

In the landscape of mass spectrometry, few elements announce their presence as distinctly as bromine. The near-equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, imparts a characteristic isotopic pattern that is the cornerstone of analyzing brominated compounds.[1][2][3] This guide moves beyond this fundamental signature to explore the nuances of ionization, the logic of fragmentation, and the strategic selection of analytical workflows essential for researchers, scientists, and drug development professionals. Here, we delve into the causality behind the methods, providing a framework for robust, self-validating analyses of brominated aromatic compounds.

The Foundational Principle: Bromine's Isotopic Distribution

The defining characteristic of any bromine-containing compound in mass spectrometry is its unique isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with natural abundances of approximately 50.7% and 49.3%, respectively.[3][4] This near 1:1 ratio creates a distinct pattern of peaks for the molecular ion (M) and any bromine-containing fragments.

-

Monobrominated Compounds: Exhibit a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.[1][2][5]

-

Polybrominated Compounds: The pattern becomes more complex. The relative intensities of the isotopic peaks follow a binomial distribution.[6] For a compound with 'n' bromine atoms, the pattern will consist of 'n+1' peaks.

Table 1: Theoretical Isotopic Abundance Patterns for Polybrominated Ions

| Number of Bromine Atoms (n) | Isotopic Peaks | Relative Intensity Ratio (Approximate) |

| 1 | M, M+2 | 1:1 |

| 2 | M, M+2, M+4 | 1:2:1 |

| 3 | M, M+2, M+4, M+6 | 1:3:3:1 |

| 4 | M, M+2, M+4, M+6, M+8 | 1:4:6:4:1 |

This predictable pattern is a powerful tool for rapidly identifying the presence of bromine and determining the number of bromine atoms in an unknown analyte.

Caption: Visualization of how a monobrominated compound produces a characteristic 1:1 isotopic pattern in a mass spectrometer.

Ionization Techniques: Controlling the Narrative of Fragmentation

The choice of ionization method is the most critical experimental decision, as it dictates whether you preserve the molecular ion for molecular weight determination or induce fragmentation for structural elucidation.

Electron Ionization (EI): The Hard Fragmentation Approach

Electron Ionization (EI) is a high-energy technique that bombards the analyte with 70 eV electrons.[7][8] This excess energy causes extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule.

-

Causality: The high energy of EI readily breaks bonds within the aromatic structure. For brominated aromatics, this often results in characteristic losses. The spectra of polybrominated diphenyl ethers (PBDEs), for example, typically show the molecular ion [M]⁺• and a prominent fragment corresponding to the loss of two bromine atoms ([M-2Br]⁺•).[9][10][11]

-

Expert Insight: While EI provides rich structural information, the molecular ion can sometimes be weak or absent, making molecular weight determination challenging.[7] The position of bromine atoms on the aromatic ring(s) can influence fragmentation pathways; for instance, congeners without ortho-bromine substitution may be more stable.[11]

Caption: Common EI fragmentation pathways for a brominated aromatic compound.

Chemical Ionization (CI): The Soft Ionization Alternative

Chemical Ionization (CI) is a "soft" ionization technique that uses a reagent gas (like methane or ammonia) to ionize the analyte through ion-molecule reactions.[12][13] This imparts significantly less energy than EI, resulting in less fragmentation and a more prominent molecular ion or protonated molecule ([M+H]⁺).

-

Negative Chemical Ionization (NCI): This variant is exceptionally powerful for halogenated compounds.[7] Due to bromine's high electronegativity, brominated aromatics readily capture thermal electrons. This process, known as Electron Capture Negative Ionization (ECNI), is highly selective and sensitive.[12][14]

-

Causality & Field Insight: In ECNI, many brominated aromatic compounds do not show a strong molecular anion. Instead, the most common observation is the formation of an intense bromide anion (Br⁻, m/z 79 and 81).[14][15] This phenomenon allows for highly selective detection. By monitoring only for m/z 79 and 81, one can effectively filter out interfering compounds, making it an excellent technique for trace-level analysis in complex matrices like environmental samples.[14][16][17]

Atmospheric Pressure Ionization (API): Bridging Chromatography and MS

Techniques like Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are primarily used with Liquid Chromatography (LC-MS).

-

APCI: A soft ionization technique that is well-suited for analyzing a wide range of compounds, including many brominated flame retardants.[18] It often produces a strong molecular ion or protonated molecule, which is ideal for quantification using tandem mass spectrometry (MS/MS).[18]

-

LC-MS vs. GC-MS: The choice between Gas Chromatography (GC) and LC is often dictated by the analyte's properties. GC-MS is excellent for volatile and thermally stable compounds like many PBDEs.[16][19] However, highly brominated congeners (e.g., Deca-BDE) and other thermally labile brominated compounds can degrade at the high temperatures used in GC injectors.[20][21] For these compounds, LC-MS provides a more robust analytical solution.[20][21]

Advanced Analytical Strategies: Enhancing Selectivity and Confidence

For complex samples or when unambiguous identification is required, more advanced mass spectrometry techniques are indispensable.

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments (e.g., TOF, Orbitrap, FT-ICR) provide highly accurate mass measurements (sub-ppm).[22]

-

Causality: This precision allows for the determination of an analyte's elemental formula.[23] For a peak measured at a specific m/z, HRMS can distinguish between a brominated compound and an isobaric interference with a different elemental composition, providing a much higher degree of confidence in identification.[22][24] This is particularly crucial in non-targeted screening for novel brominated pollutants.[24]

Tandem Mass Spectrometry (MS/MS)

Tandem MS, often performed on triple quadrupole (QqQ) or ion trap instruments, adds another dimension of selectivity.[9][25] The process involves selecting a precursor ion (e.g., the molecular ion), fragmenting it through collision-induced dissociation (CID), and then detecting specific product ions.

-

Expert Insight: This technique, known as Multiple Reaction Monitoring (MRM) or Selective Reaction Monitoring (SRM), is the gold standard for quantification in complex matrices.[25] By monitoring a specific precursor-to-product ion transition, chemical noise is dramatically reduced, leading to exceptional sensitivity and selectivity.[9][25] This is the preferred method for regulatory analysis of compounds like PBDEs in food and environmental samples.[16][25]

Caption: A general analytical workflow for the analysis of brominated aromatic compounds in complex matrices.

Field-Proven Protocol: GC-MS/MS Analysis of PBDEs in Soil

This protocol outlines a robust, self-validating method for the quantification of polybrominated diphenyl ethers (PBDEs) using a triple quadrupole mass spectrometer, based on established methodologies.[16][25]

Objective: To achieve sensitive and selective quantification of target PBDE congeners in a complex soil matrix.

1. Sample Preparation (Extraction & Cleanup)

-

Step 1: Extraction: Use Pressurized Liquid Extraction (PLE) or Soxhlet extraction with a non-polar solvent like toluene or a hexane/dichloromethane mixture. Spike the sample with isotope-labeled internal standards prior to extraction for accurate quantification.

-

Step 2: Lipid Removal: For highly organic matrices, perform a cleanup step using gel permeation chromatography (GPC) or by passing the extract through a multi-layer silica gel column.[19] This is critical to prevent matrix effects and contamination of the GC-MS system.

2. GC-MS/MS Instrumental Parameters

-

Step 1: Gas Chromatography:

-

Column: Use a short (e.g., 15 m), narrow-bore column with a thin film (e.g., DB-5ms, 0.25 mm ID, 0.1 µm film) to minimize analyte degradation and shorten run times.[9][19][26]

-

Injector: Use a temperature-programmed splitless injection to minimize contact with hot metal surfaces, which can cause degradation of higher brominated congeners.[19] Set the injector temperature to ~260-280°C.[9][26]

-

Oven Program: Start at a low temperature (e.g., 120-140°C) and ramp at a controlled rate (e.g., 10-20°C/min) up to a final temperature of ~320°C.[9][26]

-

-

Step 2: Mass Spectrometry (EI, MS/MS Mode):

-

Ion Source: Electron Ionization (EI) at ~270°C.[26]

-

Precursor Ion Selection: For each PBDE congener, select a characteristic ion from the molecular ion cluster ([M]⁺•) or the [M-2Br]⁺• cluster as the precursor ion for MS/MS.[9]

-

Collision-Induced Dissociation (CID): Apply collision energy (optimized for each compound) using an inert gas (e.g., Argon) to fragment the precursor ion.

-

Product Ion Selection (MRM): Monitor at least two specific, high-intensity product ions for each congener. One transition is used for quantification (quantifier) and the other for confirmation (qualifier).[16]

-

Trustworthiness Check: The ratio of the quantifier to qualifier ion must be within a specified tolerance (e.g., ±20%) of the ratio observed for a pure standard for the result to be considered a positive identification.[16]

-

3. Data Analysis & Quantification

-

Step 1: Calibration: Generate a multi-point calibration curve using certified standards.

-

Step 2: Quantification: Quantify the native PBDEs in the sample by ratioing their peak areas to the peak areas of their corresponding isotope-labeled internal standards. This isotope dilution method corrects for variations in extraction efficiency and instrument response.

References

-

Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. [Link]

-

Waters Corporation. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Waters Application Note. [Link]

-

Anumol, T., Wylie, P. L., & Reiner, J. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Agilent Technologies Application Note. [Link]

-